6-Bromo-1-(trifluoromethyl)naphthalene
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Overview
Description
6-Bromo-1-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3. It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 6th and 1st positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 6-Bromo-1-(trifluoromethyl)naphthalene involves the bromination of 1-(trifluoromethyl)naphthalene. This reaction typically uses bromine or a brominating agent under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
6-Bromo-1-(trifluoromethyl)naphthalene has several applications in scientific research:
Biology: Its derivatives may be explored for biological activity and potential pharmaceutical applications.
Industry: It can be used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-1-(trifluoromethyl)naphthalene in chemical reactions involves the activation of the bromine atom or the trifluoromethyl group. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the organoboron reagent .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(trifluoromethyl)naphthalene
- 2-Bromo-1-(trifluoromethyl)naphthalene
- 6-Bromo-2-(trifluoromethyl)naphthalene
Uniqueness
6-Bromo-1-(trifluoromethyl)naphthalene is unique due to its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The presence of both bromine and trifluoromethyl groups at specific positions on the naphthalene ring can lead to distinct chemical properties and applications .
Properties
Molecular Formula |
C11H6BrF3 |
---|---|
Molecular Weight |
275.06 g/mol |
IUPAC Name |
6-bromo-1-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6BrF3/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13,14)15/h1-6H |
InChI Key |
BZWUIIMLQFFPLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C(=C1)C(F)(F)F |
Origin of Product |
United States |
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